molecular formula C5H8N2O3 B2904621 5-Methyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 1544548-07-3

5-Methyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2904621
CAS No.: 1544548-07-3
M. Wt: 144.13
InChI Key: LRYVKJHIVWLCKM-UHFFFAOYSA-N
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Description

5-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic amino acid derivative that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. This compound is a structural analog of naturally occurring (S)-pyroglutamic acid, a key component found in the N-termini of several biologically active peptides, such as thyrotropin-releasing hormone (TRH) . Its primary research value lies in its role as a precursor and metabolite in the synthesis of active pharmaceutical ingredients (APIs). Specifically, it is both a precursor to and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, which is used for the treatment of hypertension . Furthermore, incorporation of this core imidazolidinone structure into synthetic drug candidates has been documented in recent patents related to a range of conditions, including pain, cancer, and hepatitis C . The 2-oxo-imidazolidine-4-carboxylic acid scaffold has also been identified as a key pharmacophore in the design of potent enzyme inhibitors, such as matrix metalloproteinase-13 (MMP-13) inhibitors, which are relevant in disease pathologies . The compound provides a rigid, heterocyclic framework with multiple functional groups, allowing for diverse chemical modifications. It features a carboxylic acid group and a urea-type carbonyl within its ring system, facilitating hydrogen bonding and molecular recognition, which is critical for binding to biological targets . Researchers utilize this chiral scaffold to develop novel therapeutic agents, exploring its potential in creating more potent and selective drugs. This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-oxoimidazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-2-3(4(8)9)7-5(10)6-2/h2-3H,1H3,(H,8,9)(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYVKJHIVWLCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Intermediates

5-Methyl-2-oxoimidazolidine-4-carboxylic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with enhanced biological activity. For instance, it is used in synthesizing antibacterial agents targeting gram-negative bacteria, which are often resistant to standard treatments .

Case Study: Antibacterial Agents

A notable application of this compound is in the synthesis of antibacterial agents. Research indicates that derivatives of this compound exhibit promising activity against various bacterial strains. The compound's ability to act as a precursor for more complex molecules enhances its utility in drug development .

Synthesis Overview

StepDescription
1Dissolve L-serine in sodium hydroxide solution.
2Add bis(trichloromethyl) carbonate and stir until a transparent solution forms.
3Continue stirring to obtain the desired product with high yield (>86%).

This method is noted for its environmental friendliness due to the use of water as a solvent in some variations, which improves safety and simplifies operational procedures .

Therapeutic Potential

Research into the therapeutic applications of this compound has revealed its potential as an anticancer agent. Studies have shown that derivatives can inhibit key enzymes involved in cancer cell proliferation, making them candidates for further investigation in oncology .

Case Study: Anticancer Activity

In recent studies, compounds derived from this compound were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated significant inhibition of cell growth, suggesting that these compounds could serve as effective chemotherapeutic agents .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their pharmacological properties. Modifications to the imidazolidine ring can significantly alter biological activity, allowing researchers to tailor compounds for specific therapeutic targets.

SAR Insights

ModificationEffect
Alkyl substitution at position 5Increased antibacterial activity
Functional groups at position 4Enhanced anticancer properties

These insights guide the design of new derivatives with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physical properties of 5-methyl-2-oxoimidazolidine-4-carboxylic acid with related heterocyclic carboxylic acid derivatives:

Compound Class Core Structure Substituents Melting Point (°C) Notable Interactions
This compound Imidazolidine 2-oxo, 4-carboxylic acid, 5-methyl Not reported H-bonding (COOH, C=O), C–H···π*
4-Oxo-2-thioxothiazolidine derivatives Thiazolidine 4-oxo, 2-thioxo, 3-carboxylic acid 226–278 H-bonding, π–π stacking, S···H interactions
Oxazolo[5,4-d]pyrimidines Oxazole-pyrimidine hybrid 7-amino, 4-cyano, isoxazole substituents Not reported Dipole-dipole, π–π stacking
Benzoimidazole derivatives Benzoimidazole-thiazolidine hybrid 4-oxo, 2-thioxo, benzimidazole moiety Not reported H-bonding, aromatic interactions

*Inferred from imidazolidine analogs in , which exhibit O–H···O and C–H···π interactions in crystal structures.

Key Observations :

  • Ring Heteroatoms : The imidazolidine (N–N) and thiazolidine (N–S) cores differ in electronegativity and polarizability, influencing solubility and metabolic stability. Thiazolidines with sulfur atoms may exhibit stronger intermolecular interactions (e.g., S···H) compared to imidazolidines .
  • In contrast, thioxo groups in thiazolidines increase polarity and hydrogen-bonding capacity .
  • Thermal Stability : Thiazolidine derivatives exhibit high melting points (>220°C), attributed to extensive hydrogen-bonding networks and π-stacking, whereas imidazolidines may have lower melting points due to weaker intermolecular forces .
This compound

While direct synthesis data are unavailable, analogous imidazolidines (e.g., ) are synthesized via cyclization reactions. For example, furo-isoindole derivatives are formed through Diels-Alder reactions between furyl-propenylamines and maleic anhydride .

Thiazolidine Derivatives
  • Example: 5-(Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids are synthesized via condensation of 4-oxo-2-thioxothiazolidine-3-carboxylic acids with indole-3-carbaldehydes in ethanol under reflux (83–99% yields) .
Oxazolo[5,4-d]pyrimidines
  • Example: Cyclization of 5-amino-3-methylisoxazole-4-carbonyl chloride with aminomalononitrile tosylate in NMP yields oxazole intermediates, which are further functionalized with triethyl orthoacetate .

Comparison :

  • Imidazolidines and thiazolidines rely on cyclization or condensation, whereas oxazole-pyrimidine hybrids require multi-step functionalization.
  • Thiazolidine syntheses achieve higher yields (>80%) compared to imidazolidine derivatives, possibly due to favorable thermodynamics in thiol-containing systems .
Thiazolidine Derivatives
  • Exhibit anticancer activity via inhibition of tubulin polymerization or kinase pathways . For example, 5-(benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids show moderate cytotoxicity against leukemia cell lines (IC₅₀: 10–50 µM) .
Oxazolo[5,4-d]Pyrimidines
  • Primarily explored for antimicrobial and enzyme-inhibitory properties. Substituents like cyano groups enhance binding to bacterial efflux pumps .
This compound
  • No direct activity data are provided, but imidazolidine analogs are studied as protease inhibitors or prodrugs due to their hydrogen-bonding motifs .

Mechanistic Insights :

  • Thiazolidines with thioxo groups may target cysteine residues in enzymes, whereas imidazolidines could interact with serine or aspartate residues .

Biological Activity

5-Methyl-2-oxoimidazolidine-4-carboxylic acid (also known as 5-Methyl-2-oxo-4-imidazolidinecarboxylic acid) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H8N2O3C_5H_8N_2O_3 with a molecular weight of 144.13 g/mol. Its structure is characterized by an imidazolidine ring, which contributes to its biological activity. The compound is a structural analogue of pyroglutamic acid, a naturally occurring amino acid that plays a role in various biological processes.

The biological activity of this compound can be attributed to its ability to mimic naturally occurring peptides. This compound interacts with specific receptors and enzymes involved in physiological processes. Its structural similarity to pyroglutamic acid allows it to engage in similar biochemical pathways, potentially influencing neuroendocrine functions and metabolic processes.

1. Renal Function Enhancement

Research indicates that derivatives of 2-oxoimidazolidine compounds, including this compound, exhibit significant effects on renal blood flow and electrolyte excretion. In animal studies, the administration of related compounds has demonstrated an increase in renal blood flow and sodium excretion, suggesting potential therapeutic applications in treating kidney diseases .

Study Compound Dosage Effect
Animal StudyThis compound10 µg/kgIncreased renal blood flow and Na/K ratio

2. Neuroprotective Effects

The compound's interaction with neuropeptide pathways suggests potential neuroprotective effects. As a structural analogue of pyroglutamic acid, it may influence neurotransmitter release and neuronal signaling pathways, contributing to cognitive function and neuroprotection.

Case Study 1: Renal Blood Flow Enhancement

A study involving the intravenous administration of a related compound demonstrated significant increases in renal blood flow measured via electromagnetic flowmetry. Urinary sodium concentrations were also monitored, revealing enhanced sodium excretion ratios over time .

Case Study 2: Neuroprotective Potential

Another investigation explored the neuroprotective potential of related imidazolidine derivatives in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and promote neuronal survival under harmful conditions.

Q & A

Basic: What are the standard synthetic routes for 5-methyl-2-oxoimidazolidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid (3–5 hours) under catalytic conditions (e.g., sodium acetate). For example:

  • Method A : React 2-aminothiazol-4(5H)-one (1.0 equiv) with 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) in acetic acid, followed by recrystallization from DMF/acetic acid .
  • Critical Parameters : Excess acetic acid (100 mL per 0.1 mol substrate) ensures protonation of intermediates. Temperature control (reflux at ~118°C) prevents side reactions like decarboxylation. Yield optimization (typically 60–75%) requires strict stoichiometric ratios and post-reaction purification (washing with ethanol/diethyl ether) .

Advanced: How do pH and oxidative conditions influence the stability of this compound during storage or reaction?

Answer:
The compound’s stability is pH-dependent due to its carboxylic acid and imidazolidinone moieties:

  • Under acidic conditions (pH < 4) : Protonation of the carbonyl oxygen reduces electrophilicity, stabilizing the ring but risking decarboxylation at elevated temperatures .
  • Under alkaline conditions (pH > 8) : Deprotonation of the carboxylic acid group increases solubility but may promote ring-opening via nucleophilic attack on the oxoimidazolidine .
  • Oxidative environments : Hypochlorite or peroxide exposure can lead to oxidative decarboxylation, forming halogenated byproducts (e.g., α-bromo derivatives) .
    Recommendation : Store at neutral pH (6–7) in anhydrous conditions, and avoid prolonged exposure to oxidizing agents.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 2.1 ppm (singlet, methyl group), δ 4.3 ppm (multiplet, imidazolidine protons), δ 10.2 ppm (broad, carboxylic acid proton). ¹³C NMR confirms carbonyl carbons at δ 170–175 ppm .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad, carboxylic acid O-H) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 171.1 (calculated for C₆H₈N₂O₃) .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:
Quantum chemical calculations (e.g., DFT) model reaction pathways:

  • Transition State Analysis : Identifies energy barriers for ring-opening or decarboxylation. For example, B3LYP/6-31G* calculations show a 25 kcal/mol barrier for nucleophilic attack at the oxo group .
  • Solvent Effects : COSMO-RS simulations in acetic acid predict stabilization of zwitterionic intermediates, favoring cyclization .
    Application : These tools guide experimental design, such as selecting catalysts (e.g., NaOAc) to lower activation energies .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay conditions or impurities:

  • Case Study : Anticancer activity (IC₅₀) varies between 10–50 µM across studies. This may reflect differences in cell lines (e.g., HeLa vs. MCF-7) or impurity profiles (e.g., residual acetic acid in samples) .
  • Mitigation :
    • Purification : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >98% purity.
    • Assay Standardization : Include controls for pH and solvent effects (e.g., DMSO concentration ≤0.1%) .

Basic: What are the key considerations for designing derivatives of this compound to enhance bioactivity?

Answer:

  • Functionalization Sites :
    • Methyl group (C5) : Replacement with bulkier alkyl groups (e.g., ethyl) may improve lipophilicity and membrane permeability .
    • Carboxylic acid (C4) : Esterification (e.g., methyl ester) reduces polarity, enhancing cellular uptake .
  • Synthetic Strategy : Use Mannich reactions or Suzuki coupling to introduce aryl/heteroaryl groups at the imidazolidine nitrogen .

Advanced: How does the compound’s tautomeric equilibrium impact its reactivity in aqueous solutions?

Answer:
The imidazolidinone ring exists in keto-enol tautomeric equilibrium:

  • Keto Form (Dominant) : Stabilized by intramolecular H-bonding between the oxo group and carboxylic acid.
  • Enol Form : Observed in basic conditions (pH > 9), increasing nucleophilicity at C2 .
    Implications : Tautomerism affects ligand-receptor binding. MD simulations show the keto form binds 10-fold more strongly to serine proteases .

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